molecular formula C8H7ClN4S B1269933 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 68468-95-1

4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1269933
CAS No.: 68468-95-1
M. Wt: 226.69 g/mol
InChI Key: OBKJAIJYUZQJFR-UHFFFAOYSA-N
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Description

4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an amino group, a chlorophenyl group, and a thiol group attached to the triazole ring

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is the Src family of protein tyrosine kinases . This family of enzymes plays a crucial role in cellular proliferation, survival, and differentiation .

Mode of Action

This compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It inhibits the activation of these kinases, thereby preventing the phosphorylation of downstream proteins and disrupting the signaling pathways that they regulate .

Biochemical Pathways

The inhibition of Src family kinases by this compound affects multiple biochemical pathways. For instance, it has been shown to inhibit the activation of focal adhesion kinase, a key player in cell migration . Additionally, it has been found to inhibit the tyrosine phosphorylation of villin, an actin-binding protein, thereby affecting cell motility .

Result of Action

The inhibition of Src family kinases by this compound can lead to a variety of cellular effects. For example, it can inhibit cell migration by preventing the activation of focal adhesion kinase . It can also affect cell motility by inhibiting the tyrosine phosphorylation of villin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be influenced by the presence of other molecules in the cellular environment that compete for binding to the same targets . Additionally, the compound’s stability can be affected by factors such as pH and temperature .

Future Directions

Triazoles, including “4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol”, have been attracting increasing interest due to their utility in various applications . Future research could focus on the design and development of new materials involving 1,2,4-triazole systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated triazole derivatives.

Comparison with Similar Compounds

4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

4-amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4S/c9-6-3-1-5(2-4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKJAIJYUZQJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351026
Record name 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68468-95-1
Record name 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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Q & A

Q1: What is the molecular structure of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol and how is it characterized?

A1: this compound is an organic compound with the molecular formula C8H7ClN4S []. Its structure consists of a 1,2,4-triazole ring substituted with an amino group at position 4, a 4-chlorophenyl group at position 5, and a thiol group at position 3.

Q2: Has the crystal structure of this compound been determined, and what insights does it offer?

A2: Yes, the crystal structure of this compound has been successfully determined using X-ray diffraction analysis []. The compound crystallizes in the triclinic space group P-1, with specific lattice parameters determined from the analysis [].

Q3: What synthetic routes are available for preparing this compound?

A3: One established method for synthesizing this compound involves a two-step reaction sequence [].

  • Step 2: The synthesized this compound can be further derivatized. For instance, it readily reacts with various aromatic aldehydes in the presence of dry benzene to produce Schiff bases. These Schiff bases can undergo further modifications, broadening the scope for generating a diverse range of compounds with potentially distinct properties [].

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